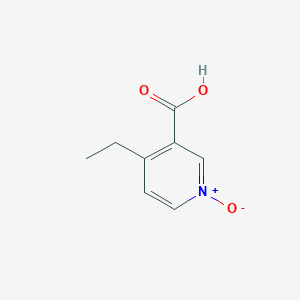
3-Carboxy-4-ethylpyridine1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carboxy-4-ethylpyridine1-oxide is a chemical compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carboxyl group at the third position and an ethyl group at the fourth position on the pyridine ring, along with an oxide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-4-ethylpyridine1-oxide can be achieved through several methods. One common approach involves the oxidation of 4-ethylpyridine using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another method involves the carboxylation of 4-ethylpyridine using carbon dioxide under high pressure and temperature conditions. This method requires a catalyst, such as a transition metal complex, to promote the carboxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Carboxy-4-ethylpyridine1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted pyridines, and various carboxylated compounds.
Aplicaciones Científicas De Investigación
3-Carboxy-4-ethylpyridine1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Carboxy-4-ethylpyridine1-oxide involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethyl group and oxide group can also participate in various chemical interactions, modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-4-carboxylic acid: Similar structure but lacks the ethyl group.
4-Ethylpyridine: Similar structure but lacks the carboxyl and oxide groups.
Pyridine-3-carboxylic acid: Similar structure but with the carboxyl group at a different position.
Uniqueness
3-Carboxy-4-ethylpyridine1-oxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
98491-83-9 |
|---|---|
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
4-ethyl-1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-2-6-3-4-9(12)5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
Clave InChI |
VKLTVJVADLYIEX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=[N+](C=C1)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione](/img/structure/B13113044.png)
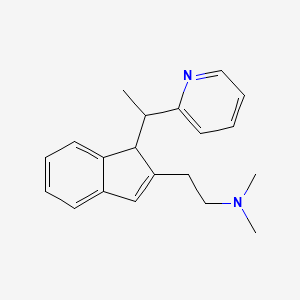

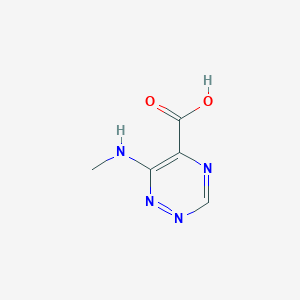


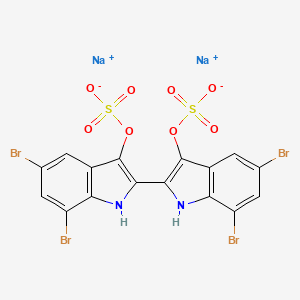

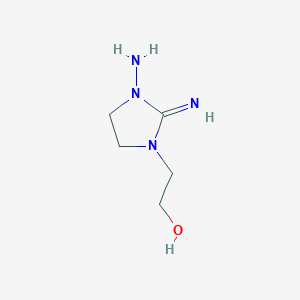
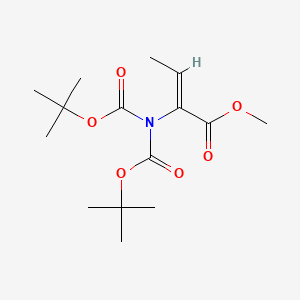
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile](/img/structure/B13113103.png)
